molecular formula C23H24N4O3S B13365186 N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

Cat. No.: B13365186
M. Wt: 436.5 g/mol
InChI Key: WZFUPXSVJXAXMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a quinazolinone core substituted with a 2-methoxyphenyl group at position 3 and a sulfanyl-acetamide side chain at position 2. The quinazolinone scaffold is known for pharmacological relevance, particularly in kinase inhibition and anticancer research, though specific biological data for this compound remains underexplored in the provided evidence.

Properties

Molecular Formula

C23H24N4O3S

Molecular Weight

436.5 g/mol

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-[3-(2-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide

InChI

InChI=1S/C23H24N4O3S/c1-15(2)23(3,14-24)26-20(28)13-31-22-25-17-10-6-5-9-16(17)21(29)27(22)18-11-7-8-12-19(18)30-4/h5-12,15H,13H2,1-4H3,(H,26,28)

InChI Key

WZFUPXSVJXAXMR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CSC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Cyano-3-methylbutan-2-yl)-2-((3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazolinone Core: This can be achieved by the condensation of anthranilic acid with an appropriate aldehyde or ketone, followed by cyclization.

    Thioether Formation: The quinazolinone core can be reacted with a thiol derivative to introduce the thioether linkage.

    Acetamide Formation:

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamide and thioether linkages.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with hydroxyl groups, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for therapeutic applications, particularly in drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Structural Variations

Core Heterocyclic Rings:
Compound Name Core Structure Key Substituents Molecular Weight (g/mol)
Target Compound 3,4-Dihydroquinazolin-4-one 2-methoxyphenyl, sulfanyl-acetamide with cyano-dimethylpropyl ~400 (estimated)
N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(4-methoxyphenyl)-4-(2-methylcyclohexyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 1,2,4-Triazole 4-methoxyphenyl, 2-methylcyclohexyl Not specified
N-(4-acetylphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide Partially saturated quinazolinone Hexahydroquinazolinone, dimethylaminoethyl Not specified
2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide 1,2,4-Triazole 4-chlorophenyl, methyl ~350–400

Key Observations :

  • Substituent variations (e.g., 2-methoxyphenyl vs. 4-chlorophenyl) influence lipophilicity and electronic effects, impacting target binding and solubility .
Functional Group Modifications:
  • Cyano Group: Present in the target compound and analogs (e.g., ), this group enhances dipole interactions and may reduce metabolic degradation.
  • Sulfanyl Linker : Common across all analogs, this linker contributes to conformational flexibility and thiol-mediated binding .

Key Insights :

  • The target compound’s quinazolinone core is associated with kinase inhibition, while triazole/oxadiazole analogs (e.g., ) show broader applications, including anti-inflammatory and antimicrobial activities .
  • The 2-methoxyphenyl group may confer selectivity toward estrogen-related targets, contrasting with chlorophenyl derivatives (e.g., ) optimized for hydrophobic binding pockets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.